2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKBEUZFWAVZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536183-80-8 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of 229.28 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, making it a significant structure in medicinal chemistry and organic synthesis.
Chemical Structure
The chemical structure can be represented as follows:
- SMILES : CC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O
- InChI : InChI=1S/C11H19NO4/c1-7(9(13)14)8-5-12(6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications and mechanisms of action.
The compound's mechanism involves interaction with specific molecular targets, potentially influencing various biological pathways. The Boc group serves to protect the azetidine ring during chemical transformations, allowing for selective reactions at other functional sites. The incorporation of the propanoic acid moiety may facilitate interactions with biological targets, contributing to its pharmacological effects.
In Vitro Studies
Recent studies have evaluated the compound's effects on cellular models. For instance, its impact on enzyme activity related to inflammation and cancer pathways has been investigated:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Effects | Inhibition of inducible nitric oxide synthase (iNOS) was observed, suggesting potential anti-inflammatory properties. |
| Cancer Cell Lines | The compound demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent. |
In Vivo Studies
In vivo studies in animal models have also been conducted to assess the safety and efficacy of this compound:
| Study Design | Results |
|---|---|
| Zebrafish Model | The compound was tested for toxicity and growth inhibition; results indicated moderate toxicity but significant growth inhibition in treated embryos. |
| Mouse Models | Efficacy in reducing tumor growth was noted in xenograft models, supporting its potential as an anticancer drug. |
Case Studies
Several case studies highlight the compound's applications:
-
Case Study 1: Anti-Cancer Activity
- Objective : To evaluate the anticancer potential against breast cancer cell lines.
- Method : Treatment with varying concentrations of the compound.
- Outcome : Significant reduction in cell viability was observed at higher concentrations.
-
Case Study 2: Anti-inflammatory Properties
- Objective : To assess the anti-inflammatory effects on LPS-stimulated macrophages.
- Method : Measurement of NO production and iNOS expression.
- Outcome : The compound significantly reduced NO levels compared to controls.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
| Toxicity Parameter | Observations |
|---|---|
| Acute Toxicity | Mild toxicity observed in high-dose studies. |
| Chronic Exposure | No significant adverse effects reported at therapeutic doses. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- IUPAC Name : 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
- CAS Number : 1536183-80-8
The compound features a Boc protecting group that enhances the stability of the azetidine ring, making it suitable for various chemical transformations.
Organic Synthesis
The compound is widely utilized in organic synthesis as a versatile intermediate. Its azetidine structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. The Boc group provides a protective mechanism during reactions, allowing selective modifications to occur at specific sites on the molecule.
Key Reactions Involving this compound :
- Nucleophilic Substitution : The Boc group can be replaced under acidic or basic conditions, enabling the introduction of new functional groups.
- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks, particularly in peptide synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound shows promise as a lead structure for developing pharmaceutical agents. Its azetidine core is associated with various biological activities, making it an attractive candidate for drug design.
Potential Applications :
- Antimicrobial Agents : Research indicates that azetidine derivatives can exhibit antimicrobial properties, which could be explored further with this compound.
- Anticancer Research : Some studies suggest that similar structures may have anticancer activity, warranting investigation into the therapeutic potential of this compound.
Case Study 1: Synthesis of Azetidine Derivatives
A study focused on synthesizing novel azetidine derivatives highlighted the utility of this compound as a precursor. The researchers successfully modified the azetidine ring to enhance biological activity while maintaining stability through the Boc protection strategy. The resulting compounds exhibited promising results in preliminary biological assays.
Another research project evaluated the biological activity of various azetidine derivatives, including those derived from this compound. The study found that specific modifications to the azetidine structure could significantly enhance antimicrobial efficacy against resistant strains of bacteria.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its closest analogs:
Key Observations
Ring Size and Rigidity :
- The azetidine ring in the target compound offers greater ring strain and conformational rigidity compared to piperidine analogs (6-membered rings). This may influence binding affinity in drug-target interactions .
- Piperidin-4-ylidene derivatives (e.g., CAS 1824085-55-3) introduce planarity via a conjugated double bond, altering electronic properties and solubility .
Functional Group Impact: The alkyne group in 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid (CAS 2059954-20-8) enhances reactivity for click chemistry applications but reduces metabolic stability compared to the saturated propanoic acid chain .
Synthetic Utility: Compounds with acetyloxy or amino-protected groups (e.g., C12H21NO5) are versatile intermediates for orthogonal protection strategies in multi-step syntheses .
Preparation Methods
Boc Protection of Azetidine Derivatives
A common initial step is the introduction of the Boc protecting group on azetidine nitrogen. This is typically achieved by reacting azetidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- React 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in methylene chloride.
- Use triethylamine as a base.
- Maintain reaction temperature between 10 to 40 °C.
- Stir for 3 to 4 hours.
- Workup involves aqueous extraction, drying over sodium sulfate, filtration, and concentration.
Result: 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine obtained with ~91% yield.
Oxidation to 1-tert-Butoxycarbonyl-3-azetidinone
The Boc-protected dimethoxy azetidine intermediate is then oxidized to the corresponding azetidinone (a ketone at the 3-position), which is a key precursor.
- Dissolve 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in ethyl acetate.
- Add 10% aqueous citric acid under stirring at 20-40 °C for 3-4 hours.
- Adjust pH to neutral with sodium bicarbonate.
- Extract with ethyl acetate, dry, filter, and concentrate.
- Crystallize by dissolving residue in hexane at 40-50 °C, cooling to 5-10 °C, and filtering.
Result: 1-tert-butoxycarbonyl-3-azetidinone with 85.4% yield.
Subsequent Functionalization to Propanoic Acid Derivative
The azetidinone intermediate can be further elaborated to the propanoic acid derivative by nucleophilic substitution or ring-opening reactions, often involving:
- Reaction with appropriate alkylating agents or carboxylation reagents.
- Use of bases such as triethylamine or stronger organic/inorganic bases.
- Catalysts like sodium or potassium halides to facilitate substitution.
Alternative Methods and Reagents
Sulfonylation and Fluorination Steps
Some processes employ sulfonylation of hydroxymethyl azetidine derivatives using sulfonylation reagents such as para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride, followed by nucleophilic substitution with fluorinating agents (e.g., tetra-butylammonium fluoride).
- Amine bases used include triethylamine, diisopropylethylamine, or DBU.
- Hydride reducing agents such as Red-Al or sodium borohydride are used for reduction steps.
Reaction Conditions and Catalysts Summary Table
| Step | Reagents/Conditions | Catalyst/Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Triethylamine | Methylene chloride | ~91 | 10-40 °C, 3-4 h |
| Oxidation to Azetidinone | 10% Aqueous citric acid | None | Ethyl acetate | 85.4 | 20-40 °C, 3-4 h; pH adjustment with NaHCO3 |
| Sulfonylation | Para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride | Triethylamine, DBU, or DIPEA | Organic solvents | Not specified | For preparing sulfonyl esters for substitution |
| Fluorination | Tetra-butylammonium fluoride or HF/trimethylamine | None | Organic solvents | Not specified | Followed by purification to reduce impurities |
| Reduction | Red-Al, sodium borohydride | None | Various | Not specified | For conversion of esters or ketones |
Environmental and Industrial Considerations
- Traditional methods using DMSO and dioxane solvents have issues with impurity formation and environmental impact.
- Recent methods favor ethyl acetate and methylene chloride, with aqueous acid/base workups for better environmental profiles.
- Use of mild acids like citric acid and bases like triethylamine improves safety and scalability.
- Catalysts such as sodium or potassium halides enhance reaction efficiency.
Research Findings and Optimization Notes
- The Boc protection step is highly efficient with yields above 90%, making it reliable for scale-up.
- Oxidation using aqueous citric acid is mild and avoids harsh oxidants, yielding high purity azetidinone.
- Sulfonylation and fluorination steps require careful control of reaction conditions to minimize side products such as chloromethyl azetidine derivatives.
- Purification via aqueous extraction and crystallization is critical for removing impurities and achieving pharmaceutical-grade purity.
Q & A
Q. What are the optimal synthetic routes for 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, and how do reaction conditions influence yield?
The synthesis of Boc-protected azetidine derivatives typically involves multi-step protocols. For example, tert-butyl 3-oxoazetidine-1-carboxylate reacts with 2-(aminooxy)propanoic acid hydrochloride under basic conditions (NaOAc) to yield the target compound with reported 100% efficiency . Key variables include:
- Temperature : Room temperature (RT) minimizes side reactions.
- Solvent : Dichloromethane (CH₂Cl₂) is commonly used for its inertness and solubility properties .
- Purification : Chromatography or recrystallization ensures purity (>98%) .
Contradictions arise in yield claims (e.g., 100% in vs. typical 60–80% for similar compounds ), suggesting reproducibility requires strict adherence to stoichiometry and inert atmospheres.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Analytical methods include:
- NMR Spectroscopy : Confirms Boc group presence (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.0–4.0 ppm) .
- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- Mass Spectrometry : Molecular ion peak at m/z 317.39 (C₁₈H₂₃NO₄) aligns with theoretical mass .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Storage : –20°C in anhydrous solvents (e.g., DMSO or DMF) prevents hydrolysis of the Boc group .
- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of azetidine ring degradation) .
- Decomposition : Thermal degradation above 150°C releases toxic fumes (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How does the steric bulk of the Boc group influence the compound’s reactivity in peptide coupling reactions?
The Boc group shields the azetidine nitrogen, reducing nucleophilicity and necessitating activating agents (e.g., DCC/DMAP) for amide bond formation. Comparative studies show Boc-protected derivatives exhibit slower coupling kinetics compared to Cbz or Fmoc analogs, requiring extended reaction times (16–24 h) . Steric effects also limit racemization, making the compound suitable for stereosensitive applications .
Q. What computational models predict the compound’s behavior in enzymatic inhibition assays?
Density Functional Theory (DFT) simulations reveal:
- Electrostatic Potential : The propanoic acid moiety acts as a hydrogen-bond donor, enhancing binding to enzyme active sites (e.g., proteases) .
- Conformational Flexibility : The azetidine ring’s puckering angle (~25°) affects substrate-enzyme complementarity .
Experimental validation via enzyme kinetics (e.g., IC₅₀ determination) is recommended to correlate computational predictions with bioactivity .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR shifts or HPLC retention times often arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters proton chemical shifts by ±0.2 ppm .
- Impurity Profiles : Trace solvents (e.g., EtOAc) or synthetic byproducts (e.g., tert-butyl alcohol) may co-elute in HPLC .
A standardized protocol using deuterated DMSO and spiked controls is advised for cross-lab comparisons .
Q. What strategies improve enantiomeric purity for chiral derivatives of this compound?
- Chiral Chromatography : Use Chiralpak® IC columns with hexane/IPA eluents for baseline separation .
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during azetidine functionalization to achieve >99% ee .
- Crystallization : Diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid enhances enantiopurity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
